
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with a molecular formula of C7H8ClN3O. This compound is part of the pyrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-chloro-1H-pyrazole-5-carbonitrile with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the solvent used is often dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 4-amino-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-5-amine.
科学研究应用
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules that regulate cellular processes.
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrazole-5-carbonitrile: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
1-(2-Methoxyethyl)-1H-pyrazole-5-carbonitrile:
Uniqueness
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both the chlorine atom and the methoxyethyl group. This combination of functional groups can enhance its reactivity and provide a broader range of applications compared to similar compounds.
属性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
4-chloro-2-(2-methoxyethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3O/c1-12-3-2-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
InChI 键 |
KYXZVIOHQGBRSG-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C(=C(C=N1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


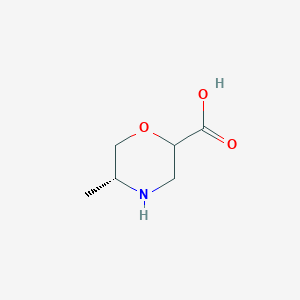

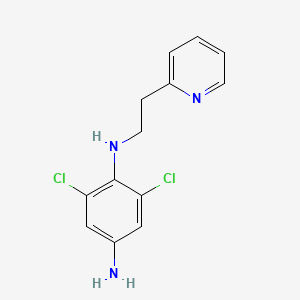

![2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11775714.png)
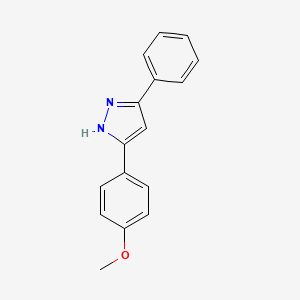


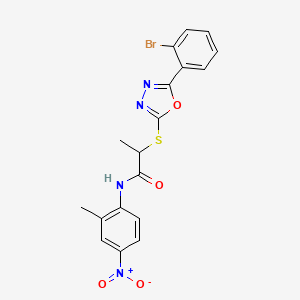
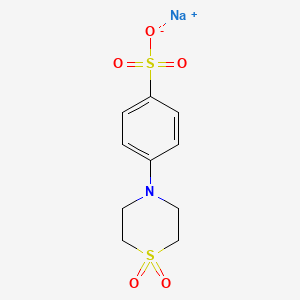
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)
![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)

![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
